8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine
Descripción general
Descripción
This compound is also known as flualprazolam . It is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a white to light yellow crystalline compound, insoluble in water . It is also referred to as midazolam .
Synthesis Analysis
Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .Molecular Structure Analysis
The molecular formula of midazolam hydrochloride is C18H13ClFN3.HCl . The calculated molecular weight is 362.25 .Chemical Reactions Analysis
Several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, were shown to be involved in flualprazolam biotransformation reactions . Alpha-hydroxy flualprazolam glucuronide, 4-hydroxy flualprazolam glucuronide and the parent glucuronide were identified as most abundant signals in urine .Physical and Chemical Properties Analysis
Midazolam contains not less than 98.5% and not more than 101.5% of C18H13ClFN3, calculated on the dried basis .Aplicaciones Científicas De Investigación
Analytical Method Development
One significant area of research involving midazolam is the development of analytical methods to detect and quantify the drug and its metabolites in biological samples. A study by Coassolo et al. (1982) developed a sensitive gas liquid chromatographic assay for plasma determinations of midazolam and its hydroxymethylimidazo metabolite. This method was validated by a CI-GC/MS technique, showcasing its utility in pharmacokinetic studies and highlighting the drug's metabolic pathways (Coassolo et al., 1982).
Pharmacokinetic Studies
Another critical area of research is pharmacokinetic studies, which examine how the drug is absorbed, distributed, metabolized, and excreted in the body. Vree et al. (1981) developed a high-performance liquid chromatography (HPLC) method to simultaneously determine midazolam and its hydroxy metabolites in plasma and urine of humans and dogs. This study provided insights into the drug's elimination half-life and the glucuronidation of its metabolites, contributing to a deeper understanding of its pharmacokinetics (Vree et al., 1981).
Chemical Stability and Decomposition
Research on midazolam's chemical stability and decomposition pathways is also vital. Selkämaa and Tammilehto (1989) investigated the photochemical decomposition of midazolam in ethanolic solutions, identifying several degradation products. This study is essential for understanding the drug's stability under various storage conditions and its shelf life (Selkämaa & Tammilehto, 1989).
Novel Synthesis Pathways
Research into novel synthesis pathways for midazolam and related compounds is another area of interest. Gilman et al. (1977) described the syntheses of novel pyrazolo and imidazo benzodiazepines, utilizing nucleophilic substitution reactions. This research provides insights into new methods for synthesizing benzodiazepine derivatives, potentially leading to the development of new therapeutic agents (Gilman et al., 1977).
Mecanismo De Acción
Target of Action
The primary target of the compound 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine is the GABA A receptor . This receptor is a major inhibitory neurotransmitter in the central nervous system (CNS) .
Mode of Action
8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine acts as a ligand for the GABA A receptor benzodiazepine modulatory site . By binding to this site, it enhances the effect of the neurotransmitter GABA on the GABA A receptor, resulting in increased inhibitory effects in the CNS .
Biochemical Pathways
The action of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine on the GABA A receptor affects the GABAergic neurotransmission pathway . This results in an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and inhibition of neuronal firing .
Pharmacokinetics
It is known that it is a substrate for the cyp3a4 enzyme , which suggests that it is metabolized in the liver and could be affected by drugs that inhibit or induce CYP3A4.
Result of Action
The result of the action of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine is a sedative/hypnotic effect . This is due to its enhancement of GABAergic neurotransmission, which leads to a decrease in neuronal excitability .
Action Environment
The action, efficacy, and stability of 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-benzo[f]imidazo[1,5-a][1,4]diazepine can be influenced by various environmental factors. For example, the presence of other drugs that affect the activity of CYP3A4 could alter its metabolism and therefore its efficacy and potential side effects . Additionally, factors such as pH could potentially affect its stability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine acts as a ligand for the GABA_A receptor benzodiazepine modulatory site . It interacts with the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the primary inhibitory neurotransmitter system in the central nervous system. The compound binds to the GABA_A receptor, enhancing the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and inhibition of neurotransmission . Additionally, it is a substrate for the enzyme CYP3A4, which is involved in its metabolism .
Cellular Effects
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the GABA_A receptor . This modulation can lead to changes in gene expression and cellular metabolism. The compound’s interaction with the GABA_A receptor results in sedative and hypnotic effects, which are mediated through the inhibition of neuronal activity .
Molecular Mechanism
The molecular mechanism of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine involves its binding to the benzodiazepine site on the GABA_A receptor . This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization . The compound also undergoes metabolism by the enzyme CYP3A4, which can lead to the formation of active or inactive metabolites . These interactions at the molecular level contribute to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over a certain period, but prolonged exposure may lead to tolerance and reduced efficacy . Additionally, the compound’s degradation products may have different pharmacological properties, which can impact its overall effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine vary with different dosages in animal models. At lower doses, the compound exhibits sedative and anxiolytic effects, while higher doses can lead to pronounced hypnotic and muscle relaxant effects . Excessive doses may result in toxic or adverse effects, such as respiratory depression and loss of consciousness . These dosage-dependent effects highlight the importance of careful dose management in experimental and therapeutic settings.
Metabolic Pathways
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine is metabolized primarily by the enzyme CYP3A4 . This metabolic pathway involves the conversion of the parent compound into various metabolites, some of which may retain pharmacological activity . The involvement of CYP3A4 suggests that the compound’s metabolism can be influenced by factors that affect this enzyme’s activity, such as genetic polymorphisms, drug-drug interactions, and dietary components .
Transport and Distribution
The transport and distribution of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine within cells and tissues are mediated by various transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues such as the brain . This distribution pattern is consistent with its central nervous system effects. Additionally, the compound may interact with specific transporters that facilitate its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine is primarily within the neuronal cell membrane, where it interacts with the GABA_A receptor . This localization is crucial for its function as a modulator of GABAergic neurotransmission. The compound’s targeting to the cell membrane is likely facilitated by its lipophilic properties and specific binding interactions with membrane-associated proteins .
Propiedades
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGUSEWJNOCDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452329 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59467-69-5 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REDUCED MIDAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP58XDP3TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.